molecular formula C15H18N2O B6320553 N-(1-Cyanocyclohexyl)-2-phenylacetamide CAS No. 100957-36-6

N-(1-Cyanocyclohexyl)-2-phenylacetamide

Cat. No.: B6320553
CAS No.: 100957-36-6
M. Wt: 242.32 g/mol
InChI Key: GXWNLEGRIDGRBE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (C≡N) attached to a cyclohexyl ring, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 1-cyanocyclohexylamine with phenylacetic acid or its derivatives under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for nitrilase enzymes.

    Medicine: It is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of drugs such as gabapentin.

    Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

N-(1-Cyanocyclohexyl)-2-phenylacetamide can be compared with other cyanoacetamides such as:

    N-(1-Cyanocyclohexyl)acetamide: Similar structure but lacks the phenyl group.

    N-(4-Cyanotetrahydro-2H-pyran-4-yl)acetamide: Contains a tetrahydropyran ring instead of a cyclohexyl ring.

    N-(1-Cyanocyclohexyl)-2-(2,4,5-trichlorophenoxy)acetamide: Contains additional chlorine substituents on the phenyl ring.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-12-15(9-5-2-6-10-15)17-14(18)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNLEGRIDGRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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